

Crystal Structure of 3,4-Dimethoxytropolone: Data Unavailable

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Compound of Interest

Compound Name: **3,4-Dimethoxytropolone**

Cat. No.: **B15568377**

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A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and PubChem, has revealed no publicly available crystal structure data for **3,4-Dimethoxytropolone**.

While the synthesis of **3,4-Dimethoxytropolone** has been reported in the chemical literature, its single-crystal X-ray diffraction analysis and the resulting crystallographic information file (CIF) do not appear to be deposited in the aforementioned public repositories. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.

In lieu of the requested information, this guide presents a comprehensive analysis of the crystal structure of a closely related compound, 3,4-dimethoxyphenol, for which detailed crystallographic data is available. This will serve as an illustrative example of the type of in-depth technical guide that can be produced when such data is accessible.

In-depth Technical Guide: Crystal Structure of 3,4-Dimethoxyphenol

This whitepaper provides a detailed overview of the crystal structure of 3,4-dimethoxyphenol, targeting researchers, scientists, and drug development professionals. The guide covers the crystallographic data, experimental methodologies, and a visualization of the experimental workflow.

Quantitative Crystallographic Data

The crystallographic data for 3,4-dimethoxyphenol has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for 3,4-Dimethoxyphenol

Parameter	Value
Empirical Formula	C ₈ H ₁₀ O ₃
Formula Weight	154.16 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	
a	8.7477(4) Å
b	13.8218(7) Å
c	26.6422(13) Å
α	90°
β	90°
γ	90°
Volume	3221.3(3) Å ³
Z (molecules per unit cell)	16
Data Collection	
Temperature	120 K
Wavelength (Mo Kα)	0.71073 Å
Refinement	
R-factor (R1)	0.042
wR2	0.116

Experimental Protocols

The determination of the crystal structure of 3,4-dimethoxyphenol involved the following key experimental procedures:

2.1. Synthesis and Crystallization

While the specific synthesis route for the analyzed crystals was not detailed in the available documentation, a general method for the preparation of similar phenolic compounds involves the methylation of the corresponding dihydroxybenzene precursor.

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent containing the dissolved compound. The choice of solvent is critical and is typically determined empirically to yield high-quality, single crystals.

2.2. X-ray Data Collection

A suitable single crystal of 3,4-dimethoxyphenol was mounted on a diffractometer. The data was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, which results in a more precise determination of their positions. A Bruker APEX II CCD area detector diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) was used for data collection. A series of diffraction images were collected as the crystal was rotated.

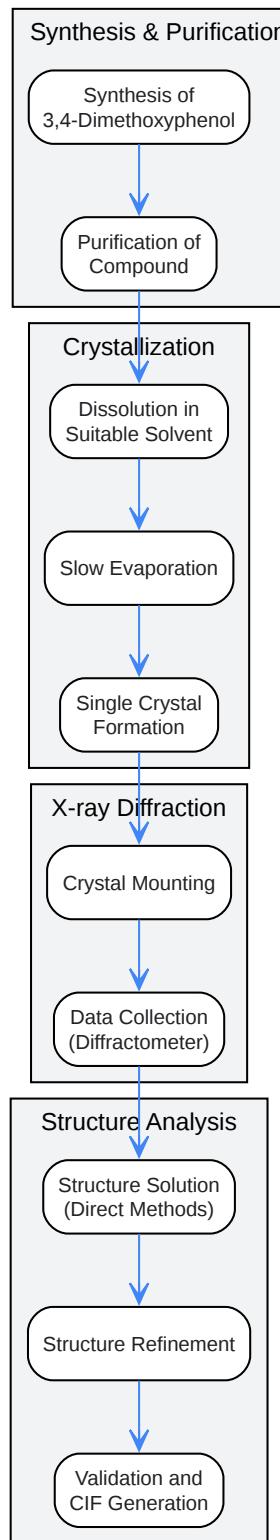
2.3. Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor of 0.042 indicates a good agreement between the calculated and observed structure factors.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination of its crystal structure.

Experimental Workflow for Crystal Structure Determination

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Caption: Workflow from synthesis to crystal structure determination.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com